![molecular formula C10H9NO3 B14778418 2-Ethoxy-4-ethynyl-1-nitrobenzene](/img/structure/B14778418.png)
2-Ethoxy-4-ethynyl-1-nitrobenzene
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Overview
Description
2-Ethoxy-4-ethynyl-1-nitrobenzene is an organic compound with the molecular formula C10H9NO3 It is a derivative of benzene, characterized by the presence of ethoxy, ethynyl, and nitro functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-ethynyl-1-nitrobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. The general steps include:
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Ethoxylation: Introduction of the ethoxy group through a reaction with ethyl alcohol in the presence of a catalyst.
Ethynylation: Introduction of the ethynyl group using acetylene gas under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4-ethynyl-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ethynyl group can be hydrogenated to form an ethyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 2-Ethoxy-4-ethynyl-1-aminobenzene.
Reduction: 2-Ethoxy-4-ethyl-1-nitrobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-ethynyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-ethynyl-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethynyl and ethoxy groups can engage in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound a valuable tool in research .
Comparison with Similar Compounds
1-Ethoxy-4-nitrobenzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethoxy-1-nitrobenzene: Differently substituted, affecting its chemical properties and reactivity.
4-Ethynyl-1-nitrobenzene: Lacks the ethoxy group, altering its solubility and chemical behavior.
Uniqueness: 2-Ethoxy-4-ethynyl-1-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications.
Properties
Molecular Formula |
C10H9NO3 |
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Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-ethoxy-4-ethynyl-1-nitrobenzene |
InChI |
InChI=1S/C10H9NO3/c1-3-8-5-6-9(11(12)13)10(7-8)14-4-2/h1,5-7H,4H2,2H3 |
InChI Key |
ZCIZMEHYKUEWGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#C)[N+](=O)[O-] |
Origin of Product |
United States |
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